(R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole
Description
(R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole (CAS: 164858-78-0, molecular formula: C₂₄H₂₄NOP) is a chiral phosphine-oxazoline (PHOX) ligand widely employed in asymmetric catalysis. Its structure features a diphenylphosphine group attached to a benzyl moiety, fused to a 4-isopropyl-substituted 4,5-dihydrooxazole ring . This ligand is notable for its ability to coordinate transition metals (e.g., Au, Pd, Rh) and induce enantioselectivity in reactions such as hydrogenation and cross-coupling .
Key properties include:
Properties
IUPAC Name |
diphenyl-[2-[[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26NOP/c1-19(2)23-18-27-25(26-23)17-20-11-9-10-16-24(20)28(21-12-5-3-6-13-21)22-14-7-4-8-15-22/h3-16,19,23H,17-18H2,1-2H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXIGFYNGNEKSA-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26NOP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Overview
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Oxazoline Precursor : Synthesize 4-isopropyl-2-(2-bromobenzyl)-4,5-dihydrooxazole from (R)-valinol and 2-bromobenzaldehyde.
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Lithiation : Treat the precursor with sec-butyllithium/TMEDA in hexane at −78°C, generating a benzyl lithium species.
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Phosphine Quenching : Introduce chlorodiphenylphosphine to the lithiated intermediate, yielding the target compound.
Critical Considerations
Table 2: Orthometalation Method Performance
| Parameter | Value |
|---|---|
| Lithiation Efficiency | >90% (by NMR) |
| Overall Yield | 68% |
| Enantiomeric Excess | 99% (HPLC with chiral column) |
Chiral Pool Synthesis from R-Configured Amino Alcohols
Utilizing chiral building blocks streamlines enantioselective synthesis.
Stepwise Process
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Amino Alcohol Derivatization : (R)-Valine is reduced to (R)-valinol , which is then protected as its tert-butyldimethylsilyl (TBS) ether .
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Benzylation : Alkylation with 2-bromobenzyl bromide introduces the aromatic backbone.
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Oxazoline Formation : Cyclization via Burgess reagent forms the dihydrooxazole ring.
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Phosphination : Lithium diphenylphosphide reacts with the benzyl bromide intermediate.
Advantages
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Enantiopurity : Starting from (R)-valine ensures >99% ee without resolution.
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Modularity : Adjusting the amino alcohol or benzyl group tailors ligand properties.
Alternative Routes Using Halogen Intermediates
Palladium-Catalyzed Cross-Coupling
Aryl halides undergo Suzuki-Miyaura coupling with diphenylphosphine boronic esters , though this method is less common for PHOX ligands.
Bromine-Lithium Exchange
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Step : Treat 2-(diphenylphosphino)benzyl bromide with n-BuLi , then quench with 4-isopropyl-4,5-dihydrooxazole .
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Challenge : Low functional group tolerance limits applicability.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Amide Cyclization | 45 | 99 | Moderate |
| Orthometalation | 68 | 99 | High |
| Chiral Pool | 52 | 99 | Low |
Key Findings :
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The orthometalation route offers superior yield and scalability but requires specialized equipment.
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Chiral pool synthesis guarantees enantiopurity but involves costly protecting groups.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The diphenylphosphino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the diphenylphosphino group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.
Biology and Medicine
The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules, including pharmaceuticals. It can be used to produce enantiomerically pure drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry
In the industrial sector, ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is employed in the large-scale production of chiral intermediates and fine chemicals. Its use in catalytic processes enhances the efficiency and selectivity of chemical manufacturing.
Mechanism of Action
The mechanism by which ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole exerts its effects involves coordination to metal centers in catalytic complexes. The chiral environment created by the ligand influences the stereochemistry of the reaction, leading to the preferential formation of one enantiomer over the other.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Ligands
Core Structural Variations
The following table compares structural features of the target compound with similar ligands:
Key Observations :
- Electronic Effects : Chloro-substituted analogs (entry 3) introduce electron-withdrawing effects, altering metal-ligand bond strength and reactivity .
- Backbone Diversity : Ferrocene-based ligands (entry 4) enable redox-active behavior and tunable stereoelectronics, contrasting with the rigid oxazole backbone .
Infrared (IR) Spectroscopy:
- The target compound exhibits ν(C=N) (oxazole) at ~1650 cm⁻¹ and ν(P-Ph) at ~1430 cm⁻¹.
- Brominated analogs (e.g., entry 5) show ν(C-Br) at ~550 cm⁻¹, absent in the parent ligand .
- Triazole-based ligands (e.g., ) lack oxazole-related bands but display ν(C=S) at ~1250 cm⁻¹, highlighting backbone differences .
Catalytic Performance
Insights :
- The target ligand’s moderate steric profile balances reactivity and selectivity in hydrogenation.
- Ferrocene ligands outperform in reactions requiring redox-active metal centers .
Biological Activity
The compound (R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand recognized for its role in asymmetric synthesis and catalysis. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C25H26NOP
- Molecular Weight : 373.42 g/mol
- CAS Number : 164858-78-0
- Purity : Typically 95%
- GHS Hazard Classification : Irritant
The biological activity of (R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole primarily involves its role as a chiral ligand in catalytic processes. It coordinates with metal centers to influence reaction stereochemistry, leading to the preferential formation of specific enantiomers. This property is particularly useful in synthesizing biologically active compounds with enhanced efficacy.
Inhibition Studies
Recent studies have demonstrated that compounds similar to (R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole exhibit significant inhibitory effects on various enzymes:
- Tyrosinase Inhibition : Compounds bearing a similar oxazole scaffold have shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. For instance, derivatives with hydroxyl substitutions exhibited IC50 values as low as , indicating strong inhibitory potency .
- Acetylcholinesterase Inhibition : Inhibitory activities against acetylcholinesterase (AChE) have also been reported. The structure–activity relationship suggests that the functional groups on the benzylidene ring significantly influence the inhibition percentage .
Cytotoxicity and Cell Viability
In vitro studies using B16F10 melanoma cells revealed that certain derivatives of oxazole compounds have cytotoxic effects. Compounds were tested at varying concentrations (0, 1, 2, and 5 μM) over 48 and 72 hours, showing dose-dependent reductions in cell viability .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound 1 | Tyrosinase | 14.33 | Strong inhibitor |
| Compound 2 | Acetylcholinesterase | 61.27 | Moderate inhibitor |
| Compound 3 | Tyrosinase | 0.51 | Very strong inhibitor |
| Compound 4 | Acetylcholinesterase | >200 | Weak inhibitor |
Case Study: Tyrosinase Inhibition
A study focused on the synthesis of phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold demonstrated their ability to inhibit tyrosinase effectively. The presence of hydroxyl groups was crucial for enhancing inhibitory activity, with one compound achieving an IC50 value of , indicating its potential as a therapeutic agent for conditions like hyperpigmentation .
Case Study: Acetylcholinesterase Inhibition
Another research effort evaluated various oxazolone derivatives for their AChE inhibitory activities. The findings indicated that compounds with specific functional groups could inhibit AChE effectively, although none surpassed the efficacy of known inhibitors like donepezil .
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing (R)-2-(2-(diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole with high enantiomeric purity?
- Methodology : A three-step enantioselective synthesis is typically employed. First, (S)-(+)-2-phenylglycinol is used as a chiral precursor to form the oxazoline ring. Subsequent phosphine group introduction via palladium-catalyzed coupling or nucleophilic substitution ensures stereochemical integrity. Key steps include refluxing in anhydrous solvents (e.g., toluene or THF) under inert gas, with glacial acetic acid as a catalyst . Final purification via column chromatography or recrystallization achieves >99% purity, validated by polarimetry and GC-MS .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and chiral centers (e.g., splitting patterns for the 4-isopropyl group and diastereotopic protons in the dihydrooxazole ring) .
- Infrared Spectroscopy (IR) : Detects C=N (1630–1680 cm) and P–C (1450–1480 cm) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 373.43 for CHNOP) .
- X-ray Crystallography : Resolves absolute configuration of the (R)-enantiomer .
Q. Why is the 4-isopropyl substituent critical for the compound’s stability and reactivity?
- Methodology : The bulky isopropyl group induces steric hindrance, stabilizing the oxazoline ring against hydrolysis and enhancing ligand rigidity in metal complexes. Computational studies (DFT) show that this substituent reduces conformational flexibility, improving enantioselectivity in catalysis .
Advanced Research Questions
Q. How can enantioselective synthesis challenges, such as racemization during phosphine coordination, be mitigated?
- Methodology : Racemization often occurs during phosphine-ligand exchange. To address this:
- Use low-temperature (-78°C) conditions during lithiation of the benzyl group.
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) to protect the stereocenter during phosphorylation .
- Monitor enantiomeric excess (e.e.) via chiral HPLC or P NMR, which distinguishes diastereomeric metal-phosphine complexes .
Q. What experimental strategies resolve contradictions between computational predictions and observed catalytic activity in cross-coupling reactions?
- Methodology :
- Mechanistic Profiling : Compare turnover frequencies (TOF) and activation barriers (ΔG) from DFT calculations with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may arise from solvent effects or unaccounted transition states .
- Ligand-Modification Studies : Systematically vary substituents (e.g., replacing isopropyl with cyclopropyl) to test computational models. highlights how hyperconjugation in the dihydrooxazole ring alters electron density at the phosphorus center, impacting catalytic efficiency .
Q. How does the diphenylphosphino group influence the compound’s performance in asymmetric catalysis?
- Methodology : The phosphine moiety acts as a strong σ-donor and weak π-acceptor, stabilizing low-oxidation-state metal centers (e.g., Pd in Suzuki-Miyaura coupling). Steric parameters (Tolman cone angle: ~160°) and electronic properties (IR carbonyl stretching frequencies of metal complexes) are quantified to correlate structure-activity relationships. Conflicting data on ligand lability in aqueous media may arise from competing hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
